6-(Piperazin-1-YL)hexan-1-amine 6-(Piperazin-1-YL)hexan-1-amine
Brand Name: Vulcanchem
CAS No.: 115986-20-4
VCID: VC20889953
InChI: InChI=1S/C10H23N3/c11-5-3-1-2-4-8-13-9-6-12-7-10-13/h12H,1-11H2
SMILES: C1CN(CCN1)CCCCCCN
Molecular Formula: C10H23N3
Molecular Weight: 185.31 g/mol

6-(Piperazin-1-YL)hexan-1-amine

CAS No.: 115986-20-4

Cat. No.: VC20889953

Molecular Formula: C10H23N3

Molecular Weight: 185.31 g/mol

* For research use only. Not for human or veterinary use.

6-(Piperazin-1-YL)hexan-1-amine - 115986-20-4

Specification

CAS No. 115986-20-4
Molecular Formula C10H23N3
Molecular Weight 185.31 g/mol
IUPAC Name 6-piperazin-1-ylhexan-1-amine
Standard InChI InChI=1S/C10H23N3/c11-5-3-1-2-4-8-13-9-6-12-7-10-13/h12H,1-11H2
Standard InChI Key VAHXGEZNOJGTGS-UHFFFAOYSA-N
SMILES C1CN(CCN1)CCCCCCN
Canonical SMILES C1CN(CCN1)CCCCCCN

Introduction

Chemical Identity and Basic Properties

6-(Piperazin-1-YL)hexan-1-amine is characterized by specific molecular identifiers and physical properties that define its chemical identity. Table 1 presents the essential chemical identity parameters of this compound.

Table 1: Chemical Identity of 6-(Piperazin-1-YL)hexan-1-amine

ParameterValue
IUPAC Name6-(PIPERAZIN-1-YL)HEXAN-1-AMINE
CAS Number115986-20-4
Molecular FormulaC₁₀H₂₃N₃
Molecular Weight185.315 g/mol
SMILES Notation[H]N([H])CCCCCCN1CCN([H])CC1
InChIKeyVAHXGEZNOJGTGS-UHFFFAOYSA-N

The compound features a piperazine heterocycle (a six-membered ring containing two nitrogen atoms at positions 1 and 4) connected to a linear hexyl chain that terminates with a primary amine group. This structural arrangement contributes to its chemical behavior and reactivity profile .

Chemical Classification and Structural Features

Chemical Classification

6-(Piperazin-1-YL)hexan-1-amine belongs to multiple chemical categories based on its structural elements and functional groups. Understanding these classifications helps in predicting its chemical behavior and potential applications:

  • Aliphatic Cyclic Structures

  • Aliphatic Heterocycles

  • Heterocyclic Compounds

  • Amines (containing tertiary, secondary, and primary amine groups)

  • Aliphatic Amines

  • Tertiary Amines

  • Primary Amines

  • Aliphatic Primary Amines

  • Secondary Amines

Structural Characteristics

The structure of 6-(Piperazin-1-YL)hexan-1-amine contains three key components that contribute to its chemical properties:

  • Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms in positions 1 and 4, providing basic centers and potential coordination sites.

  • Hexyl Chain: A six-carbon aliphatic linker that contributes to the compound's moderate lipophilicity.

  • Primary Amine: A terminal -NH₂ group that provides a reactive site for further functionalization and contributes to the molecule's basicity .

The presence of multiple nitrogen atoms with different electronic environments (one primary amine and two secondary amines in the piperazine ring) creates a multi-basic compound with distinct reactivity patterns at each nitrogen site.

Synthesis Methods

Protection-Deprotection Strategy

For compounds containing multiple amine groups, a protection-deprotection strategy is often necessary to achieve selective functionalization:

  • Selective protection of the primary amine using ethyltrifluoroacetate or similar reagents

  • Reaction at the piperazine nitrogen

  • Deprotection under mild basic conditions to restore the primary amine

This approach is illustrated in the synthesis of compound PA2, where 2-(piperazin-1-yl)ethanamine was protected using ethyltrifluoroacetate before further functionalization .

Related Derivatives and Structural Analogs

Substituted Piperazine Derivatives

Several derivatives of 6-(Piperazin-1-YL)hexan-1-amine have been reported, primarily featuring substitutions at the piperazine ring. Table 2 summarizes some of these derivatives.

Table 2: Derivatives of 6-(Piperazin-1-YL)hexan-1-amine

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)
6-[4-(3-Chlorophenyl)piperazin-1-yl]hexan-1-amine430509C₁₆H₂₆ClN₃295.8
6-[4-(2-methoxyphenyl)piperazin-1-yl]hexan-1-amine-C₁₇H₂₉N₃O291.43
6-[4-(pyrimidin-2-yl)piperazin-1-yl]hexan-1-amine-C₁₄H₂₅N₅263.38
6-(4-propylpiperazin-1-yl)hexan-1-amine1021242-53-4C₁₃H₂₉N₃227.39

These derivatives maintain the core structure of 6-(Piperazin-1-YL)hexan-1-amine while introducing various substituents at the piperazine nitrogen, which can significantly alter the compound's physicochemical properties and potential biological activities .

Functionalized Derivatives

The primary amine and secondary amine groups in 6-(Piperazin-1-YL)hexan-1-amine provide sites for further functionalization, leading to a variety of derivatives:

  • Amide Derivatives: The primary amine can be converted to an amide, as exemplified by 6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one (CAS: 789488-77-3) .

  • Acylated Derivatives: Both the primary amine and piperazine nitrogens can undergo acylation reactions to produce compounds with varied functional properties .

Physicochemical Properties and Characterization

Predicted Physicochemical Properties

Based on its structure, 6-(Piperazin-1-YL)hexan-1-amine is expected to exhibit the following physicochemical properties:

  • Solubility: Likely soluble in polar organic solvents (methanol, ethanol, dichloromethane) and water, especially in acidified conditions due to its basic nature.

  • Basicity: The compound contains multiple basic centers (the piperazine nitrogens and the primary amine), making it susceptible to protonation under acidic conditions.

  • Lipophilicity: The hexyl chain contributes to moderate lipophilicity, which may influence membrane permeability.

  • Hydrogen Bonding: The NH groups can participate in hydrogen bonding as both donors and acceptors.

Analytical Characterization

For structural confirmation and purity assessment of 6-(Piperazin-1-YL)hexan-1-amine and related compounds, several analytical techniques are commonly employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information about the carbon framework and hydrogen environments .

  • Mass Spectrometry: Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) is particularly useful for confirming the molecular weight and formula .

  • X-ray Diffraction Analysis: For confirming three-dimensional structure and conformation in the solid state, as mentioned for related piperazine derivatives in search result .

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